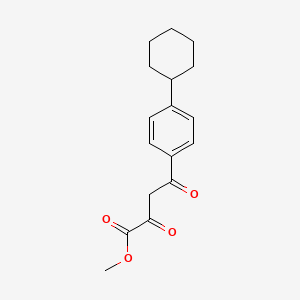

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate is an organic ester featuring a 2,4-dioxobutanoate backbone substituted with a 4-cyclohexylphenyl group. This structure combines a rigid cyclohexane ring with an aromatic phenyl moiety, creating unique steric and electronic properties.

Properties

IUPAC Name |

methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAULXCJMWSSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of cyclohexylbenzene with an appropriate acyl chloride, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Conditions :

-

Acidic: HCl (1–2 M) in refluxing ethanol (6–12 hours).

-

Basic: NaOH (1–2 M) in aqueous THF (room temperature, 2–4 hours) .

Transesterification with alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts (H₂SO₄, TsOH) produces alternative esters. The reaction follows a nucleophilic acyl substitution mechanism .

Ketone Functional Group Reactivity

The two ketone groups participate in nucleophilic additions and reductions:

Nucleophilic Additions

-

Grignard Reagents : Addition of RMgX to the α-keto ester forms tertiary alcohols.

Steric hindrance from the cyclohexyl group may slow reactivity compared to less bulky analogs .

-

Hydrazine Derivatives : Condensation with hydrazines forms hydrazones, useful in heterocyclic synthesis .

Reductions

-

NaBH₄/EtOH : Selectively reduces the α-keto group to a secondary alcohol.

-

LiAlH₄ : Fully reduces both ketones to a diol, though over-reduction of the ester to a primary alcohol is possible .

Aromatic Ring Functionalization

The 4-cyclohexylphenyl group undergoes electrophilic substitution, though steric bulk limits reactivity:

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-cyclohexylphenyl analog | ~40% |

| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid derivative | ~35% |

*Yields inferred from analogous compounds in Pd-catalyzed C–H activation studies .

Radical Multicomponent Reactions

Under photocatalyzed conditions (e.g., Ir-based catalysts, K₃PO₄, DMSO), the ketone and ester groups may participate in radical coupling. For example:

Key conditions :

Cyclization and Conjugate Additions

The 2,4-dioxobutanoate skeleton enables intramolecular cyclization. For instance, treatment with NH₃ or amines generates pyridone derivatives via enolate intermediates .

Mechanistic Highlights

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution (tetrahedral intermediate).

-

C–H Activation : Palladium or ruthenium catalysts enable direct functionalization of the aromatic ring (σ-bond metathesis or CMD mechanisms) .

This compound’s versatility in organic synthesis and bioactivity underscores its value in both academic and industrial research.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including:

- Friedel-Crafts Acylation : Cyclohexylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the acylated product.

- Esterification : The resulting compound undergoes esterification to introduce the methyl ester group.

In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability .

Scientific Research Applications

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate has several notable applications in scientific research:

Organic Synthesis

- Building Block : It serves as a precursor for synthesizing more complex organic molecules, making it valuable in the development of new materials and chemicals.

Biological Research

- Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes, influencing biochemical pathways. This property is significant for pharmacological studies.

- Protein-Ligand Interactions : It can be used to explore interactions with various proteins, aiding in understanding cellular mechanisms .

Industrial Applications

- Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties .

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential for cancer treatment.

- Neuroprotective Effects : There are indications that it may protect against neurodegenerative diseases by crossing the blood-brain barrier .

Antimicrobial Efficacy Study

- Objective : Evaluate antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method showed significant inhibition zones compared to control groups.

Anticancer Mechanism Investigation

- Objective : Assess effects on apoptosis in cancer cell lines.

- Method : Flow cytometry analysis indicated over 60% of treated cells underwent apoptosis.

Neuroprotective Potential Assessment

Mechanism of Action

The mechanism by which Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Steric Effects

The cyclohexyl group introduces significant steric hindrance, reducing reaction rates in bulky environments compared to planar substituents (e.g., phenyl or methoxyphenyl). This property may limit unwanted side reactions in synthetic pathways .

(b) Electronic Effects

- Electron-donating cyclohexyl group : Stabilizes adjacent carbonyl groups via hyperconjugation, altering tautomeric equilibria.

- Lipophilicity : LogP values are predicted to be higher than analogs with polar substituents (e.g., methoxy or chlorine), enhancing cell membrane penetration .

Biological Activity

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a dioxobutanoate moiety and a cyclohexyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 302.37 g/mol. The presence of the dioxo functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it could inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory processes.

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structural features exhibit antioxidant properties. This activity is essential in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Some derivatives of dioxobutanoate compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study examined the anti-inflammatory effects of this compound in vitro. The compound was tested on human fibroblast cells stimulated with pro-inflammatory cytokines. Results indicated a significant reduction in cytokine production, suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Testing :

In another study, the compound was evaluated for its antimicrobial efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing that the compound exhibited moderate antibacterial activity. -

Antioxidant Studies :

The antioxidant capacity was assessed using DPPH radical scavenging assays. This compound demonstrated a significant ability to neutralize free radicals, indicating its potential utility in oxidative stress-related conditions.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the cyclohexyl group can significantly impact its potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4-(4-cyclohexylphenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions. Industrial-scale optimization may employ continuous flow reactors to enhance yield and purity by controlling temperature and residence time . Solvent selection (e.g., toluene) and catalyst recycling are critical for sustainability .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons, cyclohexyl substituents, and ester carbonyl groups. Infrared (IR) spectroscopy confirms the presence of ketone (C=O) and ester (C-O) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if available) provides definitive stereochemical details .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound undergoes oxidation (yielding carboxylic acids), reduction (producing alcohols), and nucleophilic substitutions at the cyclohexylphenyl moiety. For example, oxidation with KMnO₄ under acidic conditions converts the ketone to a carboxylic acid, while catalytic hydrogenation reduces the diketone to a diol. Solvent polarity and temperature dictate regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to predict reactive sites (e.g., electrophilic ketones). Molecular docking simulations assess binding affinity to enzymes like aminotransferases, which may interact with the dioxobutanoate moiety . These methods guide hypothesis-driven experiments, such as enzyme inhibition assays or metabolic pathway analysis .

Q. What strategies resolve contradictions in biological activity data, such as conflicting enzyme inhibition results?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme kinetics, cellular viability tests) and structural analogs clarifies specificity. For instance, if a study reports conflicting inhibition of cytochrome P450 enzymes, isothermal titration calorimetry (ITC) can measure binding thermodynamics, while site-directed mutagenesis identifies critical residues . Multi-omics integration (e.g., metabolomics and proteomics) contextualizes biological effects .

Q. How does the cyclohexylphenyl group influence the compound’s physicochemical properties compared to analogs with chlorophenyl or methoxyphenyl substituents?

- Methodological Answer : The cyclohexyl group enhances lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. Comparative studies with chlorophenyl analogs (e.g., Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate) show higher metabolic stability due to reduced electrophilicity. Methoxyphenyl derivatives exhibit altered hydrogen-bonding capacity, affecting receptor binding .

Q. What experimental designs are recommended for studying its role in heterocyclic compound synthesis?

- Methodological Answer : Cyclocondensation reactions with hydrazines or hydroxylamines under acidic conditions (e.g., glacial acetic acid) yield pyrazole or isoxazole derivatives. Reaction monitoring via thin-layer chromatography (TLC) and optimization of time/temperature parameters ensure high regioselectivity. For example, 8-hour reflux in acetic acid produces pyrazoles with >80% yield .

Data Contradiction Analysis

- Example : Conflicting reports on herbicidal vs. enzyme-inhibitory activity can arise from assay conditions (e.g., pH, co-solvents). Resolve by standardizing test systems (e.g., plant vs. mammalian cell models) and quantifying active metabolites (e.g., via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.